N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine
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Overview
Description
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine is an organic compound characterized by the presence of an imine group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine typically involves the condensation of 2-ethyl-6-(propan-2-yl)aniline with formaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The substituted phenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Ethyl-6-(propan-2-yl)phenyl]methanamine
- N-[2-Ethyl-6-(propan-2-yl)phenyl]acetamide
- N-[2-Ethyl-6-(propan-2-yl)phenyl]benzamide
Uniqueness
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine is unique due to its specific structural features, such as the imine group and the substituted phenyl ring
Properties
CAS No. |
80166-81-0 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(2-ethyl-6-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C12H17N/c1-5-10-7-6-8-11(9(2)3)12(10)13-4/h6-9H,4-5H2,1-3H3 |
InChI Key |
VQCSNWJKPPEOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)C)N=C |
Origin of Product |
United States |
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